5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-5-6-13-12(7-9)14(15(18)21)17(25-13)19-16(22)10-3-2-4-11(8-10)20(23)24/h2-4,8-9H,5-7H2,1H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQLFQNCDCHDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine under microwave irradiation . This method provides rapid access to the desired thiophene scaffold.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzo[b]thiophene scaffold is highly versatile, with modifications at positions 2 and 3 significantly influencing biological activity and physicochemical properties. The table below summarizes critical differences between the target compound and its analogs:
Biological Activity
5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The information presented is compiled from various research studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 332.37 g/mol
The compound features a benzo[b]thiophene core with a nitro group and an amide functionality that may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study on similar benzo[b]thiophene derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 31.25 µg/mL for certain derivatives .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 31.25 |
| Related Derivative | S. aureus | 62.50 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies:
- Cell Lines Tested : The compound demonstrated cytotoxic effects on human cancer cell lines such as Hela (cervical cancer) and A549 (lung cancer).
- IC50 Values : In one study, the IC50 value for Hela cells was found to be approximately 45 µM, indicating moderate potency against this cell type .
| Cell Line | IC50 (µM) |
|---|---|
| Hela | 45 |
| A549 | 50 |
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have also been noted:
- Mechanism of Action : Compounds with a thiophene ring have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Study Results : A derivative displayed a reduction in inflammation markers by up to 70% in lipopolysaccharide (LPS)-stimulated macrophages .
Case Studies
Several case studies highlight the application of this compound in drug design:
- Case Study on Synthesis and Activity : A research group synthesized various nitro-substituted benzo[b]thiophenes and evaluated their biological activity. The findings suggested that the introduction of nitro groups significantly enhanced antimicrobial activity while maintaining low cytotoxicity towards normal cells.
- In Vivo Studies : In vivo studies using animal models have shown that derivatives of this compound can reduce tumor growth significantly compared to controls when administered at specific dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
